N-(1,1,2,2-Tetramethylpropyl)formamide
Description
Properties
IUPAC Name |
N-(2,3,3-trimethylbutan-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(4,5)9-6-10/h6H,1-5H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKUIJCVVCFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The neopentyl group in the target compound reduces reactivity compared to DMF, which has smaller methyl groups. This hindrance may limit its utility as a solvent but enhance stability in pharmaceutical intermediates.
- Pharmaceutical Relevance : Formoterol-related compounds highlight the role of formamide groups in drug impurities, suggesting the target compound could serve as a scaffold for specialized syntheses .
Comparison with Common Formamide Derivatives
Physical and Chemical Properties
Analysis :
- The neopentyl group increases hydrophobicity compared to DMF, reducing water solubility.
- The boiling point is higher than DMF due to greater molecular weight but lower than the hydrocarbon analogue (1,1,2,2-tetramethylpropyl)benzene, reflecting the balance between hydrogen bonding (formamide) and van der Waals forces (bulky substituent) .
Influence of Bulky Substituents on Reactivity
Evidence from nitration and hydrogenation reactions of 1,4-bis(1,1,2,2-tetramethylpropyl)benzene derivatives reveals:
Implications for this compound :
- The neopentyl group likely impedes nucleophilic attacks or catalytic interactions, making the compound less reactive than DMF in synthetic applications.
- Stability under harsh conditions (e.g., high temperatures) may be advantageous in polymer or material science contexts.
Research Findings and Data Gaps
- Toxicity Profile : While DMF is associated with hepatotoxicity and occupational exposure biomarkers (e.g., MVH adducts detected via UPLC/MS/MS ), the target compound’s toxicity remains unstudied. Its bulkier structure may reduce metabolic activation, but this requires validation.
- Detection Methods : Analytical techniques like UPLC/MS/MS, validated for DFM adducts , could be adapted for quantifying the target compound in biological or environmental matrices.
Preparation Methods
Aminolysis of Formic Acid Derivatives
The reaction of formic acid derivatives with 1,1,2,2-tetramethylpropylamine represents the most straightforward route. Formic acid esters (e.g., methyl formate) or anhydrides can react with the amine under mild conditions. For example, methyl formate reacts with primary amines to yield formamides via nucleophilic substitution:
However, the steric bulk of 1,1,2,2-tetramethylpropylamine may necessitate elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours). Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can enhance reactivity . A hypothetical protocol involves:
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Reagents : 1,1,2,2-Tetramethylpropylamine (1 equiv), methyl formate (1.2 equiv), triethylamine (0.1 equiv).
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Conditions : Reflux in toluene at 110°C for 18 hours.
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Workup : Aqueous extraction followed by vacuum distillation.
Yield expectations range from 50–70%, with purity dependent on efficient removal of unreacted amine and ester.
Leuckart Reaction: Reductive Amination
The Leuckart reaction, traditionally used for synthesizing N-alkylformamides from ketones, could be adapted for this compound. The process involves reductive amination of 2,2,3,3-tetramethylbutanone (the ketone precursor to 1,1,2,2-tetramethylpropyl) with ammonium formate or formamide under reducing conditions:
Key considerations include:
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Temperature : 150–200°C under autogenous pressure.
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Solvent : Excess formamide or dimethylformamide (DMF).
A proposed procedure:
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Reagents : 2,2,3,3-Tetramethylbutanone (1 equiv), ammonium formate (3 equiv), Al/Hg catalyst.
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Conditions : Reflux in formamide at 180°C for 24 hours.
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Isolation : Acid-base extraction followed by recrystallization.
This method may yield 40–60% product, with byproducts including α,α′-dimethyldiphenethylamine analogs due to competing condensation .
Transamidation Reactions
Transamidation exchanges the amine moiety of an existing formamide with 1,1,2,2-tetramethylpropylamine. For example, N-methylformamide reacts with the target amine under catalytic conditions:
Catalysts : Titanium(IV) isopropoxide or enzymatic systems (e.g., lipases).
Conditions : 100–140°C, solvent-free or in toluene .
Yield : 30–50%, limited by equilibrium.
Comparative Analysis of Methods
| Method | Key Advantages | Challenges | Expected Yield |
|---|---|---|---|
| Aminolysis | Simple, one-step | Steric hindrance reduces efficiency | 50–70% |
| Leuckart Reaction | No pre-formed amine required | High temperatures, byproduct formation | 40–60% |
| Dehydration/Hydration | Leverages stable intermediates | Multi-step, precursor availability | 20–40% |
| Transamidation | Mild conditions | Low conversion, equilibrium limitations | 30–50% |
Steric and Kinetic Considerations
The 1,1,2,2-tetramethylpropyl group imposes significant steric hindrance, affecting:
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Nucleophilicity : Reduced amine reactivity in aminolysis.
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Transition States : Bulky groups slow bimolecular reactions (e.g., SN2 mechanisms).
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Purification : High molecular weight and low volatility complicate distillation.
Strategies to mitigate these issues include:
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High-Boiling Solvents : DMF or DMSO to enhance solubility.
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Microwave Assistance : Accelerating reaction kinetics.
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Catalytic Systems : Zeolites or mesoporous silica to pre-organize reactants.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(1,1,2,2-Tetramethylpropyl)formamide and its derivatives?
- Methodological Answer : The synthesis of sterically hindered formamide derivatives often involves Friedel-Crafts alkylation or nitration under controlled conditions. For example, nitration of 1,4-bis(1,1,2,2-tetramethylpropyl)benzene derivatives requires multiple additions of nitrating agents (HNO₃/H₂SO₄) at room temperature, followed by purification via silica gel chromatography and recrystallization to isolate products (e.g., 2,5-dinitro derivatives) . Hydrogenation of nitro intermediates using palladium catalysts in ethanol at 50°C yields amino derivatives, which can be further functionalized to formamides .
Q. How can ¹H NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : ¹H NMR is critical for distinguishing steric environments. For instance, tert-butyl groups in 1,4-bis(1,1,2,2-tetramethylpropyl)benzene derivatives show distinct singlet peaks at δ 0.93 ppm, while aromatic protons exhibit splitting patterns (e.g., doublets at δ 6.53–7.27 ppm) that confirm substitution positions. Dynamic NMR studies at varying temperatures can also reveal rotational barriers (ΔG‡ ≈ 38.9 kJ/mol) caused by bulky substituents .
Q. What are the key physicochemical properties of this compound analogs?
- Methodological Answer : Thermodynamic data for related compounds, such as 1,4-bis(1,1,2,2-tetramethylpropyl)benzene, include a boiling point of 494.15 K and molecular weight of 176.30 g/mol . These properties guide solvent selection (e.g., dichloromethane for extraction) and reaction conditions (e.g., low temperatures to minimize steric hindrance during synthesis) .
Advanced Research Questions
Q. How do steric effects influence substitution reactions in highly branched formamide derivatives?
- Methodological Answer : Steric hindrance from tetramethylpropyl groups limits substitution to mono- or di-derivatives, as seen in failed attempts to synthesize tri-substituted 1,3,5-tris(1,1,2,2-tetramethylpropyl)benzene. This is attributed to restricted access to reactive sites, necessitating alternative strategies like stepwise functionalization or use of directing groups .
Q. What mechanistic insights explain rotational isomerism in this compound derivatives?
- Methodological Answer : Dynamic ¹H NMR reveals rotational barriers (ΔH‡ ≈ 35.2 kJ/mol, ΔS‡ ≈ -11.7 J/mol·K) for tert-butyl groups, favoring the Z-isomer (65% at 243 K) due to reduced steric clash compared to the E-isomer. Computational modeling (DFT) can complement experimental data to predict isomer ratios in related compounds .
Q. How can researchers reconcile contradictory data in synthetic yields for sterically hindered formamides?
- Methodological Answer : Discrepancies in yields (e.g., 60% for 1,4-bis(1,1,2,2-tetramethylpropyl)benzene vs. 83% for simpler analogs) arise from competing side reactions (e.g., incomplete nitration). Optimization involves adjusting stoichiometry, reaction time (4 days for nitration), and purification protocols (column chromatography with toluene/cyclohexane) to isolate high-purity products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
